Butyl 4-(4-chlorophenyl)-4-oxobutanoate

Description

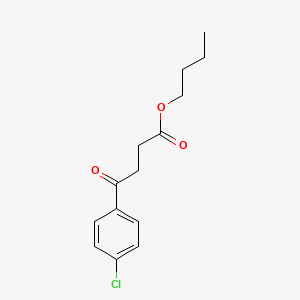

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-3-10-18-14(17)9-8-13(16)11-4-6-12(15)7-5-11/h4-7H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNSDGZOUTWVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butyl 4 4 Chlorophenyl 4 Oxobutanoate and Its Analogues

Established Synthetic Routes to the Butyl 4-(4-chlorophenyl)-4-oxobutanoate Scaffold

The traditional synthesis of this compound and its analogues relies on well-documented organic reactions, including Friedel-Crafts acylation to form the carbon-carbon bond with the aromatic ring and esterification to add the butyl group.

The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aryl ketones. byjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, chlorobenzene (B131634), with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com

The key step is the formation of the 4-(4-chlorophenyl)-4-oxobutanoic acid precursor. This is typically achieved by reacting chlorobenzene with succinic anhydride. A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts because it complexes with both the acylating agent and the resulting ketone product. byjus.comorganic-chemistry.org The reaction proceeds through the generation of an acylium ion electrophile, which then attacks the chlorobenzene ring. byjus.com The chloro group on the benzene (B151609) ring is an ortho-, para- director, leading to the desired para-substituted product.

A process for preparing a related compound, 4-(4-biphenylyl)-4-oxo-butanoic acid, uses chlorobenzene as a solvent and notes that this can lead to the formation of 4-(4-chlorophenyl)-4-oxo-butanoic acid as a by-product, confirming the viability of this reaction pathway. google.com The reaction deactivates the aromatic ring, which prevents further acylation reactions. organic-chemistry.orglibretexts.org

Table 1: Key Features of Friedel-Crafts Acylation for Aryl Ketone Synthesis

| Feature | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | sigmaaldrich.com |

| Reactants | Chlorobenzene and Succinic Anhydride | google.com |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) | byjus.commasterorganicchemistry.com |

| Intermediate | Resonance-stabilized acylium ion | byjus.com |

| Key Advantage | Forms monoacylated products without polyacylation | organic-chemistry.orglibretexts.org |

Once the 4-(4-chlorophenyl)-4-oxobutanoic acid intermediate is synthesized, the butyl ester moiety is typically introduced via direct esterification. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netrug.nl This is a reversible condensation reaction. nih.gov

To drive the equilibrium towards the product side, excess butanol can be used, or water can be removed as it is formed. Various acid catalysts can be employed, including solid acids like Dowex H+ resins, which can offer advantages in terms of separation and reusability, contributing to greener processes. nih.gov

Transesterification is another potential, though less direct, route. This would involve reacting a different ester of 4-(4-chlorophenyl)-4-oxobutanoic acid (e.g., the methyl or ethyl ester) with butanol in the presence of an acid or base catalyst to yield the desired butyl ester. For instance, the corresponding methyl sigmaaldrich.combldpharm.com or ethyl chemsynthesis.com esters are known compounds that could serve as starting materials for such a process.

The primary condensation reaction for establishing the carbon-carbon backbone of this compound is the aforementioned Friedel-Crafts acylation. nih.gov This reaction condenses the chlorobenzene ring with the succinic anhydride molecule, forming a new carbon-carbon bond between the aromatic ring and the acyl group. This step is critical as it assembles the fundamental aryl keto-acid structure.

The reaction of biphenyl (B1667301) with succinic anhydride in the presence of aluminum chloride is a well-documented example of this type of condensation, yielding an aryl-oxo-butanoic acid. google.com Applying this principle to chlorobenzene directly constructs the required 4-(4-chlorophenyl)-4-oxobutanoic acid, which is the immediate precursor to the final butyl ester product.

Advanced Synthetic Strategies for the this compound Framework

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing selectivity, utilizing catalysis, and developing more environmentally benign processes.

Achieving high chemo- and regioselectivity is crucial for an efficient synthesis. In the context of the Friedel-Crafts acylation of chlorobenzene, the chlorine atom acts as a deactivating but ortho-, para-directing group. The formation of the para-isomer, 4-(4-chlorophenyl)-4-oxobutanoic acid, is generally favored over the ortho-isomer due to steric hindrance.

The chemoselectivity of the subsequent esterification step is also important. In the Fischer esterification of 4-(4-chlorophenyl)-4-oxobutanoic acid, the carboxylic acid group is selectively esterified in the presence of the ketone functional group, which does not react under these conditions. Advanced methods using milder reagents can further ensure this selectivity. For instance, indium(III)-mediated methods have been shown to provide chemo- and regioselective Friedel-Crafts acylation of aromatic ethers. organic-chemistry.org

While the classic Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, modern catalytic approaches aim to reduce the catalyst loading. organic-chemistry.org Research has explored the use of various catalytic systems, including:

Solid Acid Catalysts: Materials like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid have been used as efficient and recyclable solid superacid catalysts in Friedel-Crafts reactions. sigmaaldrich.com

Metal Triflate Catalysts: Indium triflate in ionic liquids has been shown to be an effective green catalyst system for Friedel-Crafts acylation. sigmaaldrich.com

Solvent-Free Conditions: Zinc-mediated Friedel-Crafts acylation has been successfully performed under microwave irradiation without a solvent, offering a greener alternative. organic-chemistry.org

For the esterification step, catalytic methods also offer significant advantages. The use of solid acid catalysts like Dowex resins provides a simple, high-yielding, and environmentally friendly procedure, as the catalyst can be easily filtered off and reused. nih.gov Lewis acids, such as bismuth(III) compounds, have also been investigated as catalysts for esterification, although their effectiveness can vary. rug.nl

Table 2: Comparison of Catalytic Approaches

| Reaction Step | Catalytic System | Advantages | Reference |

| Friedel-Crafts Acylation | Indium triflate in ionic liquid | Green catalyst system, recyclable | sigmaaldrich.com |

| Friedel-Crafts Acylation | Zinc-mediated, microwave | Solvent-free conditions, rapid | organic-chemistry.org |

| Esterification | Dowex H+ ion-exchange resin | Reusable catalyst, simple workup, non-toxic | nih.gov |

| Esterification | Bismuth(III) compounds | Lewis acid catalysis, low catalyst loading | rug.nl |

Catalytic Approaches in this compound Synthesis

Homogeneous Catalysis

The classical and most widely employed method for the synthesis of aryl keto acids and their esters is the Friedel-Crafts acylation, which typically utilizes a homogeneous Lewis acid catalyst. nih.govmasterorganicchemistry.com In the context of this compound, the reaction would involve chlorobenzene and a suitable four-carbon acylating agent, such as butyl monosuccinyl chloride or succinic anhydride in a two-step process.

Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). masterorganicchemistry.comstudymind.co.uk The mechanism begins with the activation of the acylating agent by the Lewis acid catalyst. For instance, AlCl₃ coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring of chlorobenzene. Due to the directing effects of the chlorine substituent, the acylation occurs predominantly at the para position, yielding the desired 4-(4-chlorophenyl)-4-oxobutanoic acid derivative.

A significant drawback of this homogeneous approach is that the Lewis acid catalyst forms a complex with the ketone product, meaning that more than stoichiometric amounts of the catalyst are often required to drive the reaction to completion. tsijournals.com This leads to a large volume of acidic waste during aqueous workup, presenting environmental and disposal challenges.

Reaction Scheme: Friedel-Crafts Acylation

Heterogeneous Catalysis

To address the environmental and practical shortcomings of traditional homogeneous catalysis, significant research has focused on the development of heterogeneous, solid acid catalysts for Friedel-Crafts acylations. acs.orgresearchgate.net These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, reduced corrosivity, and minimization of problematic waste streams. tsijournals.comacs.org

A variety of solid acid materials have proven effective as catalysts for this type of transformation:

Zeolites: These microporous aluminosilicate (B74896) minerals are among the most studied heterogeneous catalysts. nih.gov Zeolites like HZSM-5 and H-Beta possess both Brønsted and Lewis acid sites that can effectively catalyze the acylation reaction. acs.org The shape selectivity of zeolites can also influence the regioselectivity of the product.

Acid-Treated Clays: Materials such as montmorillonite (B579905) clay, when treated with acid, exhibit significant catalytic activity in Friedel-Crafts reactions. Their activity is attributed to both Brønsted and Lewis acidity. acs.org

Heteropoly Acids: These complex proton acids have also been employed as efficient catalysts in acylation reactions. researchgate.net

The use of these solid catalysts represents a significant step towards more environmentally benign processes for the production of this compound and related compounds.

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation

| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |

| Homogeneous | AlCl₃, FeCl₃ | Liquid | High reactivity, mild reaction conditions | Requires >1 equivalent, difficult to separate, corrosive, large waste volume |

| Heterogeneous | Zeolites (H-BEA, HZSM-5), Acid-treated clays | Solid | Easily separable, reusable, non-corrosive, environmentally friendly | Can have lower activity, potential for pore diffusion limitations |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inmdpi.com The production of this compound can be made more sustainable by incorporating these principles.

The twelve principles of green chemistry provide a framework for this endeavor. researchgate.net Key principles relevant to this synthesis include:

Waste Prevention: Shifting from stoichiometric reagents (like in classical Friedel-Crafts) to catalytic systems, especially reusable heterogeneous catalysts, significantly reduces waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. mlsu.ac.in

Use of Catalysis: Catalytic processes are superior to stoichiometric ones as they are more efficient and generate less waste. nih.gov

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives or adopting solvent-free conditions. nih.gov

Solvent-Free and Microwave-Assisted Protocols

Two powerful techniques in green chemistry are solvent-free reactions and microwave-assisted synthesis. nih.gov These methods can lead to dramatic improvements in reaction efficiency, reduced energy consumption, and a cleaner environmental profile. oatext.comscienceandtechnology.com.vn

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. oatext.comnih.gov This can also lead to higher yields and improved product purity by minimizing the formation of side products. For the synthesis of this compound, a microwave-assisted protocol could be developed using a solid acid catalyst, combining the benefits of both technologies.

Solvent-Free Conditions: Eliminating volatile organic solvents reduces environmental pollution, safety hazards, and purification costs. nih.gov Reactions can be run neat or by adsorbing reactants onto a solid support, such as silica (B1680970) or alumina, which can also act as a catalyst. oatext.com A solvent-free, microwave-assisted condensation of chlorobenzene with a succinic acid derivative on a catalytic surface is a feasible green route. organic-chemistry.org

Table 2: Comparison of Heating Methods in Chemical Synthesis

| Parameter | Conventional Heating | Microwave Heating |

| Heating Mechanism | Conduction and convection (slow, inefficient) | Direct interaction with molecules (rapid, efficient) |

| Reaction Time | Often hours | Typically minutes |

| Temperature Gradient | Non-uniform, potential for localized overheating | Uniform heating throughout the sample |

| Energy Consumption | High | Low |

| Side Reactions | More likely due to prolonged reaction times | Often reduced, leading to cleaner products |

Atom Economy and Reaction Efficiency Considerations

A key metric for evaluating the "greenness" of a synthesis is atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Substitution reactions, like the Friedel-Crafts acylation, often have inherently poor atom economy because they generate byproducts. scranton.edu For the synthesis of this compound from chlorobenzene and butyl monosuccinyl chloride, the byproduct is hydrochloric acid (HCl).

While percentage yield measures the efficiency of a specific experimental procedure, atom economy assesses the intrinsic efficiency of the chemical transformation itself. rsc.org A truly efficient synthesis scores highly on both metrics. The ideal reaction, such as an addition reaction, would have a 100% atom economy where all reactant atoms are incorporated into the product. jocpr.com

Table 3: Theoretical Atom Economy for the Synthesis of this compound

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Chlorobenzene | C₆H₅Cl | 112.56 | Reactant |

| Butyl monosuccinyl chloride | C₈H₁₃ClO₃ | 208.64 | Reactant |

| This compound | C₁₂H₁₃ClO₃ | 240.68 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | Byproduct |

| Calculation | |||

| Sum of Reactant MW | 112.56 + 208.64 = 321.20 | ||

| % Atom Economy | (240.68 / 321.20) x 100 = 74.9% |

This calculation demonstrates that even with a 100% yield, over 25% of the reactant mass is lost as a byproduct in this synthetic route.

Multicomponent Reactions Incorporating this compound Building Blocks

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. beilstein-journals.org These reactions are highly valued in medicinal chemistry and materials science for their ability to rapidly generate complex molecules from simple precursors.

γ-Keto esters, such as this compound, are versatile building blocks for organic synthesis due to the presence of multiple reactive sites. nih.govresearchgate.net The ketone carbonyl group and the adjacent methylene (B1212753) group can participate in a wide range of chemical transformations.

While specific examples of MCRs incorporating this compound are not extensively documented, its structural motifs suggest significant potential. The 1,4-dicarbonyl relationship (after considering the ester as a carbonyl derivative) allows it to serve as a precursor to various heterocyclic systems. For example, it could potentially be used in reactions analogous to the Paal-Knorr synthesis for furans, pyrroles, and thiophenes, or in variations of the Hantzsch pyridine (B92270) synthesis. The presence of both a ketone and an ester functionality allows for selective reactions and the construction of complex molecular architectures. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Butyl 4 4 Chlorophenyl 4 Oxobutanoate

Transformations Involving the β-Keto Ester Moiety of Butyl 4-(4-chlorophenyl)-4-oxobutanoate

The β-keto ester group is the more complex reactive site of the molecule, featuring two carbonyl groups and an acidic α-carbon. This combination allows for a wide range of chemical transformations.

The carbonyl carbons in both the ketone and the ester groups of this compound are electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgyoutube.com This electron deficiency makes them susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgopenstax.org Subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the carbon to rehybridize from sp² to sp³. libretexts.org While both carbonyls are reactive, the ketone is generally more susceptible to nucleophilic attack than the ester.

Beyond simple additions, the β-keto ester structure is well-suited for condensation reactions. A key example is the Claisen condensation, where an ester enolate acts as the nucleophile, attacking the carbonyl group of another ester molecule. libretexts.orgjove.com While a self-condensation of this compound is possible, it can also react with other esters in a crossed Claisen condensation. The reaction is driven to completion by the deprotonation of the newly formed β-dicarbonyl product, which has a highly acidic α-hydrogen. jove.com

| Reaction Type | Reactant/Nucleophile | General Product |

|---|---|---|

| Grignard Reaction | R-MgX (Grignard Reagent) | Tertiary Alcohol (at ketone) |

| Reduction | NaBH₄ or LiAlH₄ (Hydride) | Diol |

| Cyanohydrin Formation | HCN/CN⁻ (Cyanide) | Cyanohydrin |

| Claisen Condensation (crossed) | Another ester (e.g., Ethyl acetate) + Base | β-Dicarbonyl Compound |

A defining characteristic of β-keto esters is the heightened acidity of the hydrogen atoms on the α-carbon (the carbon situated between the two carbonyl groups). jove.com The electron-withdrawing nature of both the ketone and ester carbonyls stabilizes the conjugate base, an enolate, through resonance. fiveable.me This resonance delocalizes the negative charge onto both oxygen atoms, making the formation of the enolate thermodynamically favorable when treated with a suitable base. fiveable.melibretexts.org

This resonance-stabilized enolate is a potent carbon nucleophile and can react with a variety of electrophiles, leading to the formation of a new carbon-carbon bond at the α-position. fiveable.menih.gov A classic example of this reactivity is the acetoacetic ester synthesis, which can be adapted for β-keto esters like this compound. jove.com In this process, the enolate, generated by an alkoxide base, attacks an alkyl halide in an SN2 reaction to form an alkylated β-keto ester. jove.com

The general steps for α-alkylation are:

Enolate Formation: Deprotonation of the α-carbon using a base (e.g., sodium ethoxide) to form the nucleophilic enolate. jove.com

Nucleophilic Attack: The enolate attacks an electrophile, typically an alkyl halide, displacing the halide and forming a new C-C bond. jove.com

Further Transformation (Optional): The resulting alkylated product can then undergo hydrolysis and decarboxylation to yield a ketone. libretexts.orgjove.com

The ester functional group in this compound can be cleaved through hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction equilibrium can be shifted toward the products by using a large excess of water. chemguide.co.uk The products are 4-(4-chlorophenyl)-4-oxobutanoic acid and butanol.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide. chemguide.co.uk The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. chemguide.co.uk This process is often preferred for its higher yield and simpler product separation. chemguide.co.uk

Transesterification is a related process where the butyl group of the ester is exchanged for a different alkyl group from another alcohol. khanacademy.org This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would produce Ethyl 4-(4-chlorophenyl)-4-oxobutanoate and butanol.

| Condition | Catalyst | Reversibility | Products |

|---|---|---|---|

| Acidic | H₂SO₄ or HCl | Reversible | 4-(4-chlorophenyl)-4-oxobutanoic acid + Butanol |

| Alkaline (Saponification) | NaOH or KOH | Irreversible | Sodium 4-(4-chlorophenyl)-4-oxobutanoate + Butanol |

The presence of multiple functional groups within this compound allows for the possibility of intramolecular reactions to form cyclic products. The parent acid, 4-(4-chlorophenyl)-4-oxobutanoic acid, can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640), a reaction that proceeds through an acylium ion intermediate. wikipedia.orgvedantu.comwikipedia.org

While the compound itself is stable, modifications to its structure can facilitate cyclization. For instance, reduction of the ketone to a hydroxyl group would create a γ-hydroxy ester. This intermediate could then undergo intramolecular transesterification, where the newly formed hydroxyl group attacks the ester carbonyl to form a five-membered lactone (a cyclic ester). Such reactions are often promoted by acid or base catalysts.

Another potential pathway involves the enolate. Although less common for this specific structure compared to 1,6- or 1,7-dicarbonyl compounds (which undergo Dieckmann condensation), intramolecular reactions of derivatives are plausible under specific conditions, as seen in the synthesis of certain tetronic acid derivatives from related β-oxoesters. buchler-gmbh.com

Reactivity of the 4-Chlorophenyl Ketone Functionality in this compound

The aromatic ketone portion of the molecule also presents a key site for chemical transformations, particularly reduction and oxidation reactions.

The ketone carbonyl group can be readily reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) (CH₂) group.

Reduction to an Alcohol: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding butyl 4-(4-chlorophenyl)-4-hydroxybutanoate. wikipedia.org These hydride reagents are selective for aldehydes and ketones over esters, although LiAlH₄ is a much stronger reducing agent and can reduce the ester as well under more forceful conditions.

Reduction to an Alkane (Deoxygenation): To remove the carbonyl oxygen entirely, more robust methods are required.

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via a hydrazone intermediate and is driven by the formation of nitrogen gas. organic-chemistry.org These basic conditions leave the ester group intact.

Clemmensen Reduction: This method uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com It is effective for aromatic ketones but the strongly acidic conditions would simultaneously hydrolyze the ester moiety. organic-chemistry.org

| Method | Reagents | Conditions | Product | Effect on Ester Group |

|---|---|---|---|---|

| Hydride Reduction | NaBH₄ | Mild, Alcoholic Solvent | Secondary Alcohol | Unaffected |

| Wolff-Kishner Reduction | NH₂NH₂, KOH | Strongly Basic, High Temp. | Alkane (CH₂) | Unaffected |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic | Alkane (CH₂) | Hydrolyzed |

Oxidation of the ketone group is generally difficult without cleaving carbon-carbon bonds. Ketones are resistant to mild oxidizing agents. Strong oxidation would require harsh conditions that would likely degrade other parts of the molecule, including the alkyl chain and the ester group.

Derivatization of the Ketone in this compound

The ketone group in this compound is a versatile site for chemical modification. Common derivatization strategies include reductive amination and the Wittig reaction, which allow for the introduction of nitrogen-containing groups and the formation of carbon-carbon double bonds, respectively.

Reductive amination of ketones, a fundamental transformation in organic synthesis, proceeds through the formation of an imine intermediate followed by its reduction to an amine. For instance, the reaction of a ketone with an amine under reducing conditions, such as in the presence of sodium cyanoborohydride (NaBH3CN), yields the corresponding amine. This method is widely applicable for the synthesis of a variety of substituted amines from carbonyl precursors.

The Wittig reaction offers a powerful method for converting ketones into alkenes. This reaction involves the treatment of the ketone with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph3P=CH2). The reaction proceeds via a betaine intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine oxide. This reaction is highly versatile and can be used to introduce a wide range of substituents at the former carbonyl carbon.

Table 1: Representative Ketone Derivatization Reactions

| Reaction | Reagents and Conditions | Product Structure | Theoretical Yield (%) |

| Reductive Amination | Benzylamine, NaBH3CN, Methanol, rt | Butyl 4-(4-chlorophenyl)-4-(benzylamino)butanoate | >90 |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph3P=CH2), THF, rt | Butyl 4-(4-chlorophenyl)-4-methylenepentanoate | ~85-95 |

Reactions Involving the Chlorophenyl Group

The chlorophenyl group of this compound serves as a handle for various carbon-carbon bond-forming reactions and is also subject to electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Halide

The presence of an aryl chloride allows for participation in several palladium-catalyzed cross-coupling reactions, which are cornerstone methods for the construction of biaryl systems and other complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. The reaction of an aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base provides a direct route to biaryl compounds. The reactivity of aryl chlorides in Suzuki couplings has been significantly improved through the development of specialized ligand systems for the palladium catalyst.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aromatic rings. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of arylalkynes.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides

| Reaction | Coupling Partner | Catalyst System | Product Structure | Theoretical Yield (%) |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)2, SPhos, K3PO4 | Butyl 4-oxo-4-([1,1'-biphenyl]-4-yl)butanoate | High |

| Heck Reaction | Styrene | Pd(OAc)2, P(o-tol)3, NEt3 | Butyl 4-(4-((E)-styryl)phenyl)-4-oxobutanoate | Moderate to High |

| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, NEt3 | Butyl 4-oxo-4-(4-(phenylethynyl)phenyl)butanoate | High |

Electrophilic Aromatic Substitution Studies

The chlorophenyl ring in this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents, the chloro group and the acyl group, play a crucial role in determining the position of the incoming electrophile.

The chloro group is an ortho-, para-director, while the acyl group is a meta-director. In cases of competing directing effects, the outcome of the substitution can be a mixture of products. For instance, in the nitration of a similar compound, 4-chlorobenzoyl chloride, with nitric acid and sulfuric acid, the major product is 4-chloro-3-nitrobenzoyl chloride, indicating that the directing effect of the acyl group can dominate.

Table 3: Electrophilic Aromatic Substitution of 4-Chloroaryl Ketones

| Reaction | Reagents and Conditions | Major Product | Minor Product(s) |

| Nitration | HNO3, H2SO4 | Butyl 4-(4-chloro-3-nitrophenyl)-4-oxobutanoate | Butyl 4-(4-chloro-2-nitrophenyl)-4-oxobutanoate |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Butyl 4-(2-acetyl-4-chlorophenyl)-4-oxobutanoate | Isomeric products |

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of these reactions is essential for optimizing reaction conditions and predicting product outcomes.

Reaction Kinetic Studies

Kinetic studies provide valuable insights into the rate-determining steps of catalytic cycles. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl chloride to the palladium(0) complex is often the rate-limiting step. The rate of this step is influenced by the electronic nature of the aryl chloride and the steric and electronic properties of the phosphine ligands on the palladium catalyst.

For the Suzuki-Miyaura coupling of 4-chloroacetophenone, a structurally related compound, kinetic studies have shown a first-order dependence on the concentration of the aryl halide and the palladium catalyst, while being zero-order in the boronic acid and the base under certain conditions. researchgate.net This suggests that the oxidative addition is indeed the rate-determining step in the catalytic cycle.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In palladium-catalyzed cross-coupling reactions, key intermediates include the oxidative addition product (an arylpalladium(II) halide complex), the transmetalation product (a diarylpalladium(II) complex in the case of Suzuki coupling), and the final palladium(0) species that is regenerated at the end of the catalytic cycle.

In the Heck reaction, the migratory insertion of the alkene into the arylpalladium bond forms a σ-alkylpalladium intermediate. wikipedia.org This intermediate can then undergo β-hydride elimination to yield the final product. The trapping of such intermediates provides direct evidence for the proposed mechanistic steps. Similarly, in the Sonogashira coupling, copper acetylide species are key intermediates in the copper co-catalyzed cycle.

Spectroscopic techniques such as NMR can be employed to observe and characterize these transient species, providing a deeper understanding of the reaction pathway.

Advanced Spectroscopic and Structural Elucidation of Butyl 4 4 Chlorophenyl 4 Oxobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While specific 2D NMR spectra for Butyl 4-(4-chlorophenyl)-4-oxobutanoate are not widely published, the application of these techniques can be confidently predicted based on the compound's structure and established NMR methodologies. sdsu.eduyoutube.comcolumbia.eduyoutube.com A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is achievable through a combination of 1D and 2D NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain and the chlorophenyl group. The aromatic protons on the 4-chlorophenyl ring would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments. The methylene (B1212753) protons adjacent to the ketone (C3) and the ester oxygen (C2) would resonate in the midfield region (likely around δ 3.0-4.5 ppm). The other methylene and the terminal methyl group of the butyl chain would appear further upfield.

¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would have the largest chemical shifts (δ 170-200 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift. The carbons of the butyl chain would appear in the upfield region (δ 10-70 ppm).

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. sdsu.edu For instance, it would show correlations between the adjacent methylene groups in the butyl chain and between the coupled aromatic protons. This helps in definitively assigning the protons within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous compounds. rsc.org

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic (C-H) | 7.9 (d) | 129.0 |

| Aromatic (C-H) | 7.5 (d) | 130.0 |

| Aromatic (C-Cl) | - | 139.0 |

| Aromatic (C-C=O) | - | 135.0 |

| C=O (Ketone) | - | 197.0 |

| CH₂ (C3) | 3.3 (t) | 35.0 |

| CH₂ (C2) | 2.8 (t) | 29.0 |

| C=O (Ester) | - | 173.0 |

| O-CH₂ | 4.1 (t) | 65.0 |

| CH₂ | 1.7 (sext) | 30.7 |

| CH₂ | 1.4 (sext) | 19.2 |

| CH₃ | 0.9 (t) | 13.7 |

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of solid materials, including the characterization of different crystalline forms, or polymorphs. nih.govyoutube.comyoutube.com While solution NMR provides an average structure of a molecule, ssNMR can distinguish between different packing arrangements in the solid state, which can influence the physicochemical properties of the compound.

For this compound, ssNMR could be employed to:

Identify Polymorphs: Different polymorphs would give rise to distinct ssNMR spectra due to variations in the local chemical environments of the nuclei.

Analyze Intermolecular Interactions: By observing changes in chemical shifts, ssNMR can shed light on intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking, which stabilize the crystal lattice.

The study of related keto-ester compounds by solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR has shown that the chemical shifts of the carbonyl carbons are particularly sensitive to the crystalline environment. nih.gov

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to analyze the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule.

For this compound, the primary fragmentation would likely occur at the ester and ketone functionalities. Common fragmentation pathways would include:

Loss of the butoxy group: Cleavage of the ester C-O bond, leading to a fragment corresponding to the [M - OC₄H₉]⁺ ion.

Loss of butene: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the butyl chain to the ester carbonyl oxygen, resulting in the elimination of butene and the formation of a charged carboxylic acid fragment.

Cleavage adjacent to the ketone: Fragmentation at the C-C bonds next to the ketone carbonyl group is also expected. This could lead to the formation of the 4-chlorobenzoyl cation [ClC₆H₄CO]⁺, which would be a prominent peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. rsc.org For this compound, with a molecular formula of C₁₄H₁₇ClO₃, HRMS would be used to confirm this composition.

| Ion Formula | Calculated m/z |

| [C₁₄H₁₇ClO₃ + H]⁺ | 269.0944 |

| [C₁₄H₁₇ClO₃ + Na]⁺ | 291.0764 |

| [C₁₀H₈ClO₂]⁺ (M-C₄H₉O)⁺ | 199.0213 |

| [C₇H₄ClO]⁺ (4-chlorobenzoyl) | 139.9975 |

Vibrational Spectroscopy: In-depth Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.

C=O Stretching (Ketone): A strong band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

C=O Stretching (Ester): Another strong band would appear around 1730-1750 cm⁻¹, typical for a saturated ester.

C-O Stretching: Bands corresponding to the C-O stretching of the ester group would be found in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ range would indicate the presence of the aromatic ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.

C-Cl Stretching: A band in the lower frequency region, typically around 700-800 cm⁻¹, would be indicative of the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR.

The C=O stretching vibrations would also be visible in the Raman spectrum, although their intensities might differ from the FTIR spectrum.

The symmetric breathing vibration of the aromatic ring often gives a strong and characteristic Raman signal.

The C-Cl stretching vibration is also typically Raman active.

Theoretical calculations using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to achieve a more detailed and accurate assignment of the vibrational modes. nih.govnih.govbohrium.com

| Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 |

| C=O (Ester) | 1750-1730 | 1750-1730 |

| C=O (Ketone) | 1700-1680 | 1700-1680 |

| C=C (Aromatic) | 1600-1450 | 1600-1450 |

| C-O (Ester) | 1300-1100 | 1300-1100 |

| C-Cl | 800-700 | 800-700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom, leading to a detailed understanding of its molecular structure. This includes definitive data on bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.

For this compound, a comprehensive search of crystallographic databases reveals that a single-crystal X-ray structure has not been publicly reported. Therefore, experimental data on its solid-state conformation is not available.

However, if a suitable crystal were grown, X-ray diffraction analysis would yield critical structural parameters. The resulting data would be expected to detail the planarity of the chlorophenyl ring and the orientation of the carbonyl group relative to it. It would also precisely define the conformation of the butyl ester chain. Such an analysis would provide the definitive solid-state structure, which is invaluable for computational modeling and for understanding structure-activity relationships.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful X-ray crystallographic analysis of this compound. The values presented are representative and not based on experimental data for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 22.1 Å, β = 95.5° |

| Volume | 1340 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.33 g/cm³ |

| Key Bond Length (C=O) | ~1.21 Å |

| Key Bond Angle (O=C-C) | ~120° |

| Ring-Carbonyl Torsion Angle | ~15° |

Chiroptical Spectroscopy for Chiral Derivatives (if applicable to this compound)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. The primary methods are Optical Rotatory Dispersion (ORD), which measures the change in the angle of plane-polarized light as a function of wavelength, and Circular Dichroism (CD), which measures the differential absorption of left and right circularly polarized light. These techniques are exclusively applicable to substances that are chiral, meaning they are non-superimposable on their mirror images.

The parent molecule, this compound, is achiral. It does not possess a stereocenter and has a plane of symmetry; therefore, it does not exhibit optical activity and is not amenable to analysis by chiroptical spectroscopy.

However, chiroptical methods would become highly relevant for the analysis of chiral derivatives of this compound. A chiral center could be introduced into the molecule, for instance, by substitution at the second or third carbon of the butanoate chain. For example, the synthesis of Butyl 2-methyl-4-(4-chlorophenyl)-4-oxobutanoate would result in a chiral compound with a stereocenter at the C2 position.

For such a hypothetical chiral derivative, chiroptical spectroscopy would be a critical tool for stereochemical assignment.

Circular Dichroism (CD) spectroscopy would likely show characteristic Cotton effects associated with the electronic transitions of the chlorophenyl and carbonyl chromophores. The sign and magnitude of these Cotton effects could be used to determine the absolute configuration (R or S) of the stereocenter, often by comparing the experimental spectrum to theoretical calculations or to spectra of structurally related compounds with known configurations.

Optical Rotatory Dispersion (ORD) would show the rotation of polarized light across a range of wavelengths, providing complementary information to the CD spectrum.

Studies on structurally related 4-phenyl-4-oxobutanoic acids have demonstrated that the introduction of substituents can lead to chiral molecules where metabolic processes and biological activity are stereospecific. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized for any application, chiroptical spectroscopy would be an indispensable technique for their structural elucidation and stereochemical characterization.

Computational and Theoretical Investigations of Butyl 4 4 Chlorophenyl 4 Oxobutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Butyl 4-(4-chlorophenyl)-4-oxobutanoate, DFT calculations can elucidate the distribution of electron density and predict its chemical reactivity. Theoretical evaluations of related compounds, such as those containing a 4-chlorophenyl moiety, have been successfully performed using DFT methods, providing a framework for understanding the title compound. numberanalytics.comnih.gov The presence of the electron-withdrawing 4-chlorophenyl group and the carbonyl functionalities are expected to significantly influence the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.com

For this compound, the HOMO is anticipated to be localized primarily on the 4-chlorophenyl ring and the oxygen atoms of the ester and keto groups, which possess lone pairs of electrons. Conversely, the LUMO is expected to be centered on the carbon atoms of the carbonyl groups, which are electron-deficient. The electron-withdrawing nature of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted phenyl ring.

A hypothetical FMO analysis for this compound, based on calculations for analogous molecules, would yield the following data:

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.62 | Energy difference between HOMO and LUMO |

A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com The predicted gap for this molecule suggests a moderate level of reactivity.

DFT calculations are instrumental in modeling reaction pathways and identifying transition states, providing detailed mechanistic insights. nih.gov For this compound, potential reactions for theoretical investigation include the reduction of the ketone, hydrolysis of the ester, or reactions at the alpha-carbon.

A theoretical study of a reaction pathway, for instance, the nucleophilic addition to the ketone carbonyl, would involve the following steps:

Geometry Optimization: The structures of the reactant (this compound and a nucleophile), the transition state, and the product are optimized to find their lowest energy conformations.

Transition State Search: A transition state search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Such studies can reveal the step-by-step mechanism and the energy barriers involved in a chemical transformation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. rsc.orgnih.gov For a flexible molecule like this compound, MD simulations can explore the accessible conformations by simulating the atomic motions over time. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly within the butyl ester chain. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as a solvent or a biological macromolecule. By analyzing the trajectories from an MD simulation, one can identify and quantify intermolecular interactions like hydrogen bonds and van der Waals forces, which are crucial for understanding its solubility and binding affinity.

Prediction of Spectroscopic Properties from Theoretical Calculations

Theoretical calculations, particularly using DFT, can be employed to predict various spectroscopic properties of a molecule, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound. researchgate.netmdpi.com

For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the vibrational frequencies and NMR chemical shifts.

A hypothetical comparison of experimental and calculated spectroscopic data is presented below:

| Spectroscopic Data | Functional Group | Experimental Value (cm-1 for IR, ppm for NMR) | Calculated Value (cm-1 for IR, ppm for NMR) |

|---|---|---|---|

| IR Stretching Frequency | C=O (ketone) | ~1685 | ~1700 |

| IR Stretching Frequency | C=O (ester) | ~1735 | ~1750 |

| 13C NMR Chemical Shift | C=O (ketone) | ~197 | ~195 |

| 13C NMR Chemical Shift | C=O (ester) | ~173 | ~171 |

Discrepancies between experimental and calculated values are common and can often be minimized by applying scaling factors to the calculated data.

Cheminformatics and Quantitative Structure-Property Relationships (QSPR) for Analogues (focus on physicochemical properties)

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) studies are used to develop models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.goviupac.orgrsc.orgbiointerfaceresearch.com These models can then be used to predict the properties of new or untested compounds.

For this compound and its analogues, QSPR models can be built to predict properties such as boiling point, melting point, logP (octanol-water partition coefficient), and aqueous solubility. This is achieved by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecules and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.

A hypothetical QSPR analysis for this compound and two of its analogues could yield the following predicted physicochemical properties:

| Compound | Predicted Boiling Point (°C) | Predicted logP | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|

| This compound | 345.2 | 3.5 | 50.1 |

| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 320.8 | 2.7 | 150.3 |

| Butyl 4-phenyl-4-oxobutanoate | 325.6 | 3.1 | 85.7 |

These predicted values can guide the design of new analogues with desired physicochemical properties for specific applications.

Advanced Applications and Material Science Integration of Butyl 4 4 Chlorophenyl 4 Oxobutanoate

Role of Butyl 4-(4-chlorophenyl)-4-oxobutanoate as a Synthetic Precursor in Complex Organic Synthesis

The bifunctional nature of this compound makes it a valuable starting material for creating a variety of chemical intermediates and complex heterocyclic systems. The presence of both a ketone and an ester group at a 1,4-position allows for a range of selective transformations and cyclization reactions.

As a γ-ketoester, this compound is an ideal precursor for the synthesis of γ-butyrolactones, which are important structural motifs in many natural products and pharmacologically active molecules. The transformation typically involves a reductive cyclization process.

A key application is the synthesis of β-(4-chlorophenyl)-γ-butyrolactone. This is achieved through the selective reduction of the ketone carbonyl group to a hydroxyl group, followed by an intramolecular cyclization where the newly formed alcohol attacks the ester carbonyl, eliminating the butoxy group to form the five-membered lactone ring.

This reductive cyclization can be facilitated by various reagents, with samarium(II) iodide (SmI₂) being a particularly effective agent for such transformations under mild conditions. organic-chemistry.orgacs.org The reaction proceeds via a ketyl radical intermediate, generated by a single-electron transfer from SmI₂ to the ketone. organic-chemistry.org This intermediate then undergoes cyclization to furnish the γ-lactone product. acs.orgresearchgate.net The general utility of γ-ketoesters in these reactions underscores their importance as building blocks for valuable intermediates. nih.gov

The 1,4-dicarbonyl-like structure of this compound makes it a suitable substrate for the Paal-Knorr synthesis, a fundamental and widely used method for preparing substituted five-membered heterocyclic compounds such as pyrroles, furans, and thiophenes. bldpharm.com

Pyrrole (B145914) Synthesis: The reaction of this compound with a primary amine (R-NH₂) or ammonia (B1221849) (NH₃) under neutral or weakly acidic conditions leads to the formation of N-substituted pyrroles. nih.gov The mechanism involves the formation of a hemiaminal upon attack of the amine on one of the carbonyl groups (the ketone), followed by cyclization and dehydration to yield the aromatic pyrrole ring. qiyuebio.comnih.gov

Furan (B31954) Synthesis: In the presence of an acid catalyst and the absence of an amine, the compound can undergo an intramolecular cyclization to form a furan derivative. researchgate.net The reaction proceeds by protonation of the ketone, which is then attacked by the enol form of the ester moiety. Subsequent dehydration of the resulting hemiacetal yields the furan ring. bldpharm.com

The Paal-Knorr reaction's reliability makes it a powerful tool for converting simple acyclic precursors like this compound into complex heterocyclic structures, which are core components of many functional materials and biologically active compounds. bldpharm.comacs.org

Table 2: Heterocyclic Synthesis Applications

| Target Heterocycle | Reagent(s) | Synthetic Method | Reference |

| Pyrroles | Primary Amine (R-NH₂) or Ammonia | Paal-Knorr Pyrrole Synthesis | qiyuebio.comnih.gov |

| Furans | Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Paal-Knorr Furan Synthesis | bldpharm.comresearchgate.net |

| Thiophenes | Lawesson's Reagent, P₄S₁₀ | Paal-Knorr Thiophene Synthesis | bldpharm.com |

Applications in Polymer Chemistry and Materials Science

While the structure of this compound suggests potential for integration into materials science, specific research detailing these applications is limited in publicly available literature.

There is currently no specific published research or patent literature describing the direct use of this compound as either a monomer for polymerization or as a chemical modifier to alter the properties of existing polymers. While poly(keto-esters) exist as a class of materials, they are typically synthesized through different routes, such as the copolymerization of olefins with carbon monoxide. google.com

The heterocyclic derivatives synthesized from this compound, such as the pyrroles and furans described in section 6.1.2, represent potential functional materials. Aromatic heterocyclic systems are known to be foundational components in materials like organic dyes, semiconductors, and photoactive molecules. However, specific studies on the material properties or functional applications of derivatives originating from this particular compound are not detailed in the current scientific literature.

Catalytic Applications of this compound and its Derivatives

Based on available scientific and patent literature, there are no established catalytic applications for this compound or its immediate derivatives. Research in the field typically describes the catalytic synthesis of γ-ketoesters or the use of catalysts to transform them into other products, rather than the ketoester itself acting as a catalyst. researchgate.netacs.org The development of metal complexes from derivatives for catalytic purposes has not been specifically reported for this compound.

Industrial Chemical Synthesis (excluding regulated or hazardous uses)

The industrial synthesis of this compound is primarily a two-step process. The first step involves the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640). This is followed by the esterification of the resulting 4-(4-chlorophenyl)-4-oxobutanoic acid with butanol.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds in aromatic systems. chemistryjournals.net In this step, chlorobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). nih.gov The reaction is generally carried out in a suitable solvent, and the conditions are optimized to favor the formation of the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, due to the ortho, para-directing nature of the chlorine atom and steric hindrance at the ortho position. rsc.org The yield of this reaction can be influenced by factors such as the ratio of reactants and catalyst, temperature, and reaction time. researchgate.net Modern approaches to Friedel-Crafts reactions aim to improve the environmental footprint by using solid acid catalysts or solvent-free conditions, which can be applicable on an industrial scale. nih.gov

Table 1: Indicative Parameters for Friedel-Crafts Acylation of Chlorobenzene

| Parameter | Value/Condition | Source |

| Reactants | Chlorobenzene, Succinic Anhydride | nih.gov |

| Catalyst | Aluminum Chloride (AlCl₃) | nih.gov |

| Product | 4-(4-chlorophenyl)-4-oxobutanoic acid | rsc.org |

| Major Isomer | para-substituted | rsc.org |

| Potential for Optimization | Catalyst type (e.g., solid acids), solvent-free conditions | nih.govresearchgate.net |

Step 2: Esterification

The second step is the esterification of the synthesized 4-(4-chlorophenyl)-4-oxobutanoic acid with butanol to yield this compound. This reaction is typically an acid-catalyzed Fischer esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product side, an excess of butanol is often used, or water is removed as it is formed.

Table 2: General Conditions for Fischer Esterification

| Parameter | Value/Condition |

| Reactants | 4-(4-chlorophenyl)-4-oxobutanoic acid, Butanol |

| Catalyst | Acid catalyst (e.g., H₂SO₄, p-TsOH) |

| Reaction Type | Fischer Esterification |

| Driving Equilibrium | Excess alcohol, removal of water |

The resulting this compound is then purified for its use as a chemical intermediate.

Material Science Integration

The presence of both a ketone and an ester functional group makes this compound a valuable monomer for the synthesis of specialty polymers. These functional groups provide sites for further reactions, allowing for the creation of polymers with tailored properties.

Poly(keto-esters)

Table 3: Potential Polymer Characteristics

| Polymer Type | Monomer | Potential Properties |

| Poly(keto-ester) | This compound | Modified thermal stability, specific solubility profiles |

Further research into the polymerization of this compound and the characterization of the resulting materials will likely open up new avenues for its application in advanced material science. gfzxb.orgresearchgate.net

Future Research Directions and Emerging Trends for Butyl 4 4 Chlorophenyl 4 Oxobutanoate

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemical research. For Butyl 4-(4-chlorophenyl)-4-oxobutanoate, future research could focus on moving beyond traditional synthesis methods, which may involve harsh reagents or produce significant waste.

Key Research Areas:

Catalytic Approaches: Investigation into catalytic methods, such as gold(III)-catalyzed hydration of corresponding 3-alkynoates, could offer a mild and atom-economical pathway to γ-keto esters like this compound. nih.gov This method has shown effectiveness for a wide range of substrates in an aqueous ethanol (B145695) solution at room temperature. nih.gov Another avenue is the use of molybdenum(VI) dichloride dioxide as a catalyst for the condensation of aldehydes with ethyl diazoacetate, which has proven effective for synthesizing β-keto esters and could potentially be adapted. organic-chemistry.org

Biocatalysis: The use of enzymes, such as Baker's yeast (Saccharomyces cerevisiae), for the reduction of keto esters to optically active hydroxy esters is a well-established green method. sphinxsai.com Future studies could explore the enzymatic reduction of the ketone group in this compound to produce chiral hydroxy esters, which are valuable synthetic intermediates. sphinxsai.com Alcohol dehydrogenases, in particular, have been used for the selective bioreduction of various keto esters. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful tool for generating radical intermediates under mild conditions. Research has demonstrated that aromatic β-ketoesters can be used to generate α-carbonyl and ketyl radicals in situ without the need for stoichiometric oxidants or reductants. nih.gov Applying this strategy to this compound could lead to novel transformations and the synthesis of complex molecules. nih.gov

| Methodology | Potential Advantage | Relevant Catalyst/System |

| Gold-Catalyzed Hydration | Atom-economical, mild conditions | Au(III) catalysts |

| Biocatalytic Reduction | High stereoselectivity, green | Baker's yeast, Alcohol Dehydrogenases |

| Photoredox Catalysis | Mild conditions, radical generation | fac-Ir(ppy)3 |

Investigation of Undiscovered Reactivity Patterns and Selectivities

The dual functionality of a ketone and an ester in this compound provides a rich landscape for exploring novel reactivity. While the fundamental reactions of keto esters are known, there is room to discover new selective transformations.

Key Research Areas:

Palladium-Catalyzed Reactions: Palladium enolates, generated from allylic β-keto esters, can undergo a variety of transformations including reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov Investigating analogous palladium-catalyzed reactions with derivatives of this compound could unveil new synthetic pathways.

Umpolung Reactions: N-heterocyclic carbene (NHC) catalysis can be used to achieve umpolung reactivity. For instance, the cross-aza-benzoin reaction of aldehydes with α-imino esters, catalyzed by NHCs, efficiently produces α-amino-β-keto esters. beilstein-journals.org Exploring NHC-catalyzed reactions where the carbonyl carbon of this compound acts as a nucleophile could lead to the synthesis of novel and complex molecular architectures.

Asymmetric Catalysis: The development of catalytic asymmetric reactions is crucial for producing enantiomerically pure compounds. Research on β,γ-unsaturated α-ketoesters has shown their utility in asymmetric [2+4] cycloadditions and Friedel-Crafts reactions. nih.gov Future work could focus on developing chiral catalysts for asymmetric transformations of this compound at the α- or β-positions, leading to valuable chiral building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation.

Key Research Areas:

Continuous Flow Synthesis: The synthesis of γ-keto esters has been successfully demonstrated in continuous flow systems using heterogeneous catalysts. thieme-connect.com Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and easier scalability. thieme-connect.commit.edu Flow chemistry is also well-suited for handling hazardous reagents and intermediates, making it a safer alternative. uni-muenchen.de

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions. Applying automated optimization to the synthesis and subsequent transformations of this compound would accelerate the discovery of new reactions and improve the efficiency of existing ones.

In-line Analysis and Purification: Integrating in-line analytical techniques, such as spectroscopy, with flow reactors allows for real-time reaction monitoring and control. mit.edu Furthermore, coupling flow reactors with continuous purification systems can enable a fully automated "synthesis-to-purification" workflow.

| Flow Chemistry Advantage | Application to this compound |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates. |

| Improved Efficiency | Reduced reaction times and increased yields. mit.edu |

| Scalability | Straightforward scaling from laboratory to production quantities. |

| Automation | High-throughput screening of reaction conditions and automated synthesis. |

Advanced In Situ Spectroscopic Studies for Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to developing better synthetic methods. Advanced in situ spectroscopic techniques can provide real-time insights into reacting systems.

Key Research Areas:

FTIR and Raman Spectroscopy: In situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This has been successfully applied to study reactions involving unstable lithiated intermediates. researchgate.net These techniques could be employed to study the kinetics and mechanisms of reactions involving this compound, providing valuable data for process optimization.

NMR Spectroscopy: In situ nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about species in a reacting mixture. This would be particularly useful for identifying transient intermediates and understanding complex reaction pathways in the transformations of this compound.

Process Analytical Technology (PAT): The integration of in situ spectroscopy as part of a Process Analytical Technology framework in a flow chemistry setup would allow for precise control over the synthesis of this compound and its derivatives, ensuring consistent product quality.

Development of New Derivatives with Tunable Physicochemical Properties

The core structure of this compound serves as a scaffold for the synthesis of a wide range of derivatives with potentially interesting physicochemical and biological properties.

Key Research Areas:

Q & A

Q. Q: What are the common synthetic routes for preparing butyl 4-(4-chlorophenyl)-4-oxobutanoate, and how are intermediates purified?

A: The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation. For example:

Friedel-Crafts Acylation : Reacting 4-chlorobenzene with succinic anhydride in the presence of AlCl₃ yields 4-(4-chlorophenyl)-4-oxobutanoic acid, which is esterified with butanol under acid catalysis (e.g., H₂SO₄) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) removes unreacted starting materials and byproducts. Purity is confirmed by HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

A:

- NMR : ¹H NMR (CDCl₃) shows key signals: δ 7.4–7.6 (4H, aromatic), δ 3.6 (2H, –COOCH₂–), δ 2.8–3.2 (4H, –COCH₂CH₂CO–). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and ketone (δ 200–210 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 283.1) and GC-MS (retention time: 12.3 min, HP-5 column) validate molecular weight .

- HPLC : Retention time (8.5 min, 254 nm) and ≥98% purity are critical for batch consistency .

Stability and Storage

Q. Q: How should researchers mitigate degradation during storage, and what solvents preserve stability?

A:

- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis and photodegradation. Stability studies show <5% degradation over 6 months under these conditions .

- Solvents : Use anhydrous DMSO or THF for stock solutions. Avoid aqueous buffers (pH >7), which accelerate ester hydrolysis .

Biological Activity Screening

Q. Q: What preliminary assays are recommended to evaluate its bioactivity?

A:

- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC₅₀ determination) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48 hr exposure, EC₅₀ calculation) .

- Protein Binding : Fluorescence quenching with human serum albumin (HSA) to assess binding affinity (Kd via Stern-Volmer plots) .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for higher yields and scalability?

A:

- Catalyst Screening : Replace AlCl₃ with FeCl₃ or ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions. Yields improve from 65% to 85% .

- Flow Chemistry : Continuous flow reactors enhance scalability (residence time: 30 min, 80°C) and reduce purification steps .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Computational Modeling

Q. Q: What computational strategies predict binding modes or metabolic pathways?

A:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Key residues: Phe304 and Arg372 .

- DFT Calculations : B3LYP/6-31G* level optimizations predict electrophilic sites (e.g., ketone group) prone to nucleophilic attack .

- Metabolic Prediction : SwissADME or GLORYx tools forecast Phase I metabolites (e.g., hydroxylation at β-position) .

Data Contradictions in Biological Studies

Q. Q: How to reconcile discrepancies in reported bioactivity across studies?

A:

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS in DMEM vs. serum-free media). Serum proteins may reduce apparent activity .

- Structural Analogues : Cross-reference with methyl or ethyl esters (e.g., methyl 4-(4-chlorophenyl)-4-oxobutanoate) to isolate substituent effects. Butyl esters often show enhanced lipophilicity (logP +0.5) and membrane permeability .

Degradation Product Analysis

Q. Q: What degradation products form under stress conditions, and how are they identified?

A:

- Hydrolysis : Major product is 4-(4-chlorophenyl)-4-oxobutanoic acid (confirmed by LC-MS, m/z 199.0 [M–H]⁻) .

- Photolysis : UV exposure (254 nm, 24 hr) generates 4-chlorobenzoic acid (GC-MS, m/z 156.0) via Norrish Type I cleavage .

- Stability-Indicating Methods : Use UPLC-PDA with charged aerosol detection (CAD) to quantify degradation ≤0.1% .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do substituents on the phenyl or ester groups influence bioactivity?

A:

- Chlorine Position : Para-substitution (vs. ortho/meta) maximizes steric accessibility for enzyme binding (e.g., 10-fold higher inhibition of CYP450 vs. meta-chloro analogue) .

- Ester Chain Length : Butyl esters improve logP (2.8 vs. 1.5 for methyl) and oral bioavailability in rat models (AUC₀–24: 120 vs. 60 µg·hr/mL) .

Metabolic Pathway Elucidation

Q. Q: What in vitro models are suitable for studying hepatic metabolism?

A:

- Liver Microsomes : Incubate with human liver microsomes (HLM) + NADPH. UPLC-QTOF identifies hydroxylated metabolites (e.g., m/z 299.1 [M+H]⁺) .

- CYP Inhibition Assays : Use fluorescent probes (e.g., 7-benzyloxyquinoline) to assess CYP3A4/2D6 inhibition (Ki determination via Dixon plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products